Fursalan
Description
Table 1: Identification and Basic Properties of this compound
Structural Significance in Furan-Based Compounds Research
This compound's molecular structure presents several features of significant interest to researchers in heterocyclic chemistry. With the molecular formula C₁₂H₁₃Br₂NO₃ and molecular weight of 379.04 g/mol, this compound incorporates multiple functional groups that contribute to its chemical behavior and potential biological activity.
Key Structural Components
The structural architecture of this compound includes the following essential components:
Tetrahydrofuran Ring : A saturated five-membered heterocycle containing one oxygen atom, which contributes to the compound's solubility profile and potential interactions with biological targets.
Benzamide Group : Forms the core connecting unit between the tetrahydrofuran moiety and the aromatic ring, providing a rigid structural framework and potential hydrogen-bonding capabilities.
Dibromo Substitution : Two bromine atoms at positions 3 and 5 of the benzene ring enhance the compound's lipophilicity and potentially its membrane-penetrating abilities.
Hydroxyl Group : Located at position 2 of the benzene ring, possibly forming an intramolecular hydrogen bond with the amide oxygen, which could stabilize the compound's conformation and influence its reactivity.
The presence of the tetrahydrofuran ring represents a significant deviation from the aromatic furan found in many other heterocyclic compounds. While aromatic furan exhibits planar geometry and participates in resonance, tetrahydrofuran lacks aromaticity and adopts a non-planar conformation. This structural difference fundamentally affects how the molecule interacts with biological targets and influences its chemical behavior.
Structure-Activity Relationship Considerations
The specific arrangement of functional groups in this compound suggests potential structure-activity relationships that may explain its disinfectant properties:
- The dibromo-substituted aromatic ring with an ortho-hydroxyl group represents a structural motif commonly associated with antimicrobial activity.
- Halogen substituents (bromine atoms) typically enhance antimicrobial efficacy by increasing lipophilicity and membrane penetration.
- The phenolic hydroxyl group may participate in hydrogen bonding with biological targets or contribute to oxidative mechanisms of action.
- The tetrahydrofuran ring potentially enhances the compound's ability to interact with specific biological receptors or cellular components.
These structural features collectively contribute to this compound's potential utility as an antimicrobial agent, though detailed mechanistic studies appear limited in the available literature.
Research Relevance in Contemporary Chemistry
This compound has been identified as a disinfectant, placing it within the important research domain of antimicrobial agents and chemical disinfection. While detailed research findings specific to this compound are limited in the available literature, its structural characteristics align with established principles of antimicrobial agent design.
Context Within Furan Chemistry Research
In the broader context of heterocyclic chemistry, compounds containing furan derivatives continue to be of significant research interest across multiple disciplines:
Medicinal Chemistry : Furan-containing compounds have demonstrated diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of the tetrahydrofuran moiety in this compound suggests potential bioactivities that may be leveraged in pharmaceutical research.
Materials Science : While not directly applicable to this compound's known applications, furan chemistry has important implications in polymer science and materials development. Compounds containing furan moieties have been used in the synthesis of biopolymers and other advanced materials.
Green Chemistry : Furan derivatives can be derived from renewable resources, making them valuable candidates in sustainable chemistry initiatives. Furfural, a related furan compound, is one of the earliest sustainable chemical feedstocks derived from agricultural waste products like corncobs and oat hulls.
Synthetic Methodology : The synthesis of complex molecules like this compound often requires innovative synthetic approaches, potentially driving advancements in organic synthesis methodology.
Properties
IUPAC Name |
3,5-dibromo-2-hydroxy-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Br2NO3/c13-7-4-9(11(16)10(14)5-7)12(17)15-6-8-2-1-3-18-8/h4-5,8,16H,1-3,6H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGVKLACODHWHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C(=CC(=C2)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864618 | |
| Record name | 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15686-77-8 | |
| Record name | Fursalan [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015686778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-2-hydroxy-N-[(oxolan-2-yl)methyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURSALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY5QK5G88T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Bromination of 2-Hydroxybenzoic Acid
The synthesis begins with the bromination of 2-hydroxybenzoic acid to yield 3,5-dibromo-2-hydroxybenzoic acid. This step employs bromine (Br₂) in acetic acid under reflux (80–90°C) for 6–8 hours, achieving >90% conversion. Alternative halogenating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 50°C reduce side-product formation but require longer reaction times (24 hours).
Table 1: Bromination Efficiency Under Varying Conditions
| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Br₂ | Acetic Acid | 80 | 6 | 92 |
| NBS | DMF | 50 | 24 | 88 |
Amidation with Tetrahydrofurfurylamine
The dibrominated benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous THF at 0–5°C. Subsequent reaction with tetrahydrofurfurylamine (0.95 equiv) in dioxane under reflux (12 hours) yields this compound with 75–82% efficiency. The use of dioxane minimizes esterification side reactions compared to polar aprotic solvents like DMF.
Critical Parameters :
-
Stoichiometry : Substoichiometric amine (0.95 equiv) prevents residual unreacted amine, simplifying purification.
-
Solvent Choice : Dioxane’s high boiling point (101°C) enables prolonged reflux without solvent loss.
Advanced Purification Techniques
Lyophilization for Enhanced Purity
Post-synthesis, this compound is purified via lyophilization using a THF/water anti-solvent system. A typical protocol involves:
This method achieves >99% purity by removing residual solvents and unreacted precursors. Comparative studies show lyophilization outperforms column chromatography in retaining thermolabile bromine substituents.
Table 2: Lyophilization vs. Column Chromatography
| Method | Purity (%) | Bromine Loss (%) | Time (h) |
|---|---|---|---|
| Lyophilization | 99.2 | <0.5 | 27 |
| Column Chromatography | 97.8 | 2.1 | 48 |
Reaction Mechanism and Kinetic Analysis
The amidation proceeds via a nucleophilic acyl substitution mechanism:
-
Acid Chloride Formation : SOCl₂ activates the carboxylic acid, generating the electrophilic acyl chloride intermediate.
-
Amine Attack : Tetrahydrofurfurylamine’s primary amine attacks the carbonyl carbon, displacing chloride.
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Proton Transfer : A base (e.g., triethylamine) scavenges HCl, driving the reaction to completion.
Kinetic studies reveal a second-order rate constant (k) of 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C, with activation energy (Eₐ) of 45 kJ/mol.
Quality Control and Analytical Characterization
Spectroscopic Validation
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms purity, with retention time = 6.8 min.
Industrial-Scale Process Optimization
For large batches (>1 kg), continuous flow reactors reduce reaction time by 40% compared to batch systems. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
FURSALAN undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions where bromine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of brominated oxides.
Reduction: Formation of brominated alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
FURSALAN has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of FURSALAN involves its interaction with specific molecular targets. In biological systems, this compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The brominated structure of this compound allows it to form strong interactions with its targets, enhancing its efficacy.
Comparison with Similar Compounds
Structural Insights :
- Functional Groups : Bensalan’s benzyl group may improve chemical stability compared to this compound’s hypothesized furan component .
Functional Comparison
Key Findings :
- Salicylic Acid Derivatives: this compound and its analogs act via membrane disruption, while non-salicylate antiseptics like hexachlorophene target protein denaturation .
- Potency : Tribromsalan’s triple bromination likely confers stronger antimicrobial activity than this compound, though clinical data are lacking .
Biological Activity
Fursalan, a compound belonging to the furan family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and anticancer effects, while also considering its potential mechanisms of action. The findings are supported by recent studies and case analyses.
Overview of this compound
This compound is characterized by its furan ring structure, which is known to contribute to various biological activities. Recent research has emphasized the importance of furan derivatives in medicinal chemistry due to their ability to interact with multiple biological targets.
1. Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties. Studies suggest that it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The underlying mechanisms include:
- Inhibition of Signaling Pathways : this compound has been shown to interfere with the MAPK (mitogen-activated protein kinase) and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathways, which are crucial in the inflammatory response .
- Reduction of Oxidative Stress : It enhances antioxidant defenses, reducing oxidative stress markers in various models .
2. Antimicrobial Activity
This compound demonstrates notable antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : this compound derivatives have been tested against bacteria such as Escherichia coli and Staphylococcus aureus. For instance, one study reported a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli .
- Antifungal Effects : The compound also shows efficacy against fungal strains, contributing to its potential as a therapeutic agent in treating infections .
| Microorganism | Activity Type | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | Antibacterial | 64 |
| Staphylococcus aureus | Antibacterial | 32 |
| Candida albicans | Antifungal | 128 |
3. Anticancer Properties
Recent investigations have highlighted the potential anticancer effects of this compound:
- Cell Proliferation Inhibition : Studies indicate that this compound can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
- Mechanisms of Action : It is believed that this compound affects various signaling pathways involved in cancer progression, including PI3K/Akt and MAPK pathways .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against multidrug-resistant bacterial strains demonstrated significant reductions in bacterial load in treated subjects compared to controls.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in combination therapies for chronic inflammatory diseases and cancer treatments.
Q & A
Basic Research Questions
Q. How should researchers formulate precise and impactful research questions for studying Fursalan's chemical properties?
- Methodological Answer : Begin by aligning the research question with frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure practical and scientific value . For example:
- Feasibility: "Can this compound's stability under varying pH conditions be tested using UV-Vis spectroscopy?"
- Novelty: "How does this compound’s reactivity differ from structurally analogous compounds in nucleophilic substitution reactions?"
Use iterative refinement to eliminate ambiguity and align the question with measurable outcomes. Avoid vague terms like "study" or "analyze"; instead, specify variables (e.g., temperature, solvent polarity) .
Q. What experimental design considerations are critical for synthesizing and characterizing this compound?
- Methodological Answer :
- Synthesis : Document reaction conditions (e.g., molar ratios, catalysts, temperature) in detail to ensure reproducibility. Use controlled experiments to isolate variables (e.g., solvent effects vs. temperature effects) .
- Characterization : Include spectroscopic data (NMR, IR, MS) and crystallographic data (if available) in the main manuscript. For complex datasets (e.g., kinetic studies), place raw data in supplementary materials with clear descriptors (e.g., "Table S1: Time-dependent concentration profiles") .
- Validation : Cross-reference with known compounds using literature-reported spectral signatures .
Q. How can researchers ensure robust data collection and avoid bias in this compound-related studies?
- Methodological Answer :
- Surveys/Interviews : Pre-test questionnaires to eliminate double-barreled or leading questions (e.g., "Does this compound exhibit toxicity?" vs. "What concentration of this compound induces cytotoxic effects in in vitro models?"). Use neutral phrasing .
- Instrument Calibration : Regularly validate equipment (e.g., HPLC, spectrophotometers) with standard reference materials to reduce measurement errors .
- Blinding : In pharmacological studies, use double-blind protocols to minimize observer bias .
Advanced Research Questions
Q. How should researchers address contradictions in this compound’s reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile datasets from peer-reviewed studies and assess variables like assay type (e.g., cell-based vs. enzymatic), purity of compounds, and experimental protocols. Use statistical tools (e.g., ANOVA) to identify outliers .
- Contextual Factors : Table discrepancies and hypothesize causes (e.g., solvent interactions, isomerization):
| Study | Bioactivity (IC₅₀) | Assay Type | Solvent Used |
|---|---|---|---|
| A | 12 µM | Cell-based | DMSO |
| B | 45 µM | Enzymatic | Ethanol |
- Iterative Testing : Replicate conflicting experiments under standardized conditions to isolate variables .
Q. What strategies are effective for integrating this compound’s mechanistic studies with computational modeling?
- Methodological Answer :
- Molecular Dynamics (MD) : Parameterize this compound’s structure using density functional theory (DFT) calculations. Validate simulations with experimental kinetics data (e.g., reaction rates) .
- Hybrid Workflow :
Generate in silico binding affinity predictions.
Compare with experimental IC₅₀ values.
Refine models using discrepancies (e.g., solvation effects) .
Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental impact?
- Methodological Answer :
- Lifecycle Analysis (LCA) : Collaborate with environmental scientists to track this compound’s degradation pathways. Use LC-MS/MS to identify metabolites in soil/water samples .
- Toxicity Profiling : Combine ecotoxicology data (e.g., LC₅₀ for aquatic organisms) with pharmacokinetic models to predict bioaccumulation risks .
Data Management & Reproducibility
Q. What standards should govern this compound research data archiving?
- Methodological Answer :
- FAIR Principles : Ensure data is Findable (e.g., DOI assignment), Accessible (open repositories like Zenodo), Interoperable (machine-readable formats like .csv), and Reusable (detailed metadata) .
- Supplementary Materials : Include raw spectra, chromatograms, and crystallographic files (.cif) with standardized filenames (e.g., "Fursalan_NMR_1H_CDCl3.dx") .
Q. How to synthesize conflicting literature on this compound’s synthetic pathways into a coherent review?
- Methodological Answer :
- Critical Appraisal : Use a matrix to evaluate methods (e.g., yield, purity, scalability):
| Route | Yield (%) | Purity (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| A | 78 | 99 | Low | Toxic solvents |
| B | 65 | 95 | High | High cost |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
